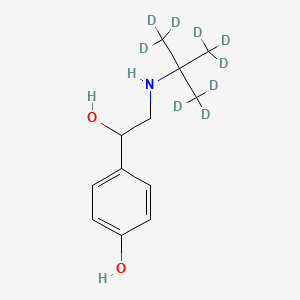

Buctopamine-d9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C12H19NO2 |

|---|---|

分子量 |

218.34 g/mol |

IUPAC 名称 |

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3/i1D3,2D3,3D3 |

InChI 键 |

JOGFUYPGDLRKHD-GQALSZNTSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O |

规范 SMILES |

CC(C)(C)NCC(C1=CC=C(C=C1)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Role of Buctopamine-d9 in High-Sensitivity Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Buctopamine-d9 serves as a critical internal standard for the quantitative analysis of Buctopamine, a β2-adrenergic agonist, in various biological and environmental matrices. Its application is predominantly in analytical methodologies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It ensures high accuracy and precision by compensating for variations during sample preparation, chromatographic separation, and ionization, thereby minimizing matrix effects and improving the reliability of analytical results.

Introduction to Buctopamine and the Need for a Robust Analytical Standard

Buctopamine is a synthetic phenylethanolamine with β-adrenergic agonist properties, structurally related to other growth-promoting agents like Ractopamine. These compounds can increase protein accretion and reduce fat deposition in livestock, leading to their potential misuse as growth promoters in the meat industry. Regulatory bodies worldwide have set stringent limits on the presence of such residues in food products intended for human consumption. Consequently, highly sensitive and specific analytical methods are required for the effective monitoring of Buctopamine in animal tissues, feed, and biological fluids.

The complexity of these sample matrices necessitates an analytical approach that can overcome challenges such as low analyte concentrations, signal suppression or enhancement from co-eluting matrix components, and analyte loss during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in addressing these challenges.

The Principle of Isotope Dilution Mass Spectrometry

This compound is chemically identical to Buctopamine, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (Buctopamine) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly throughout the analytical process.

By adding a known amount of this compound to the sample at the earliest stage of preparation, any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to that of the stable isotope-labeled standard, rather than the absolute signal of the analyte. This ratiometric measurement corrects for procedural variations and matrix effects, leading to significantly more accurate and precise results.

Quantitative Data for Buctopamine Analysis using this compound

The following tables summarize the essential quantitative parameters for the analysis of Buctopamine using this compound as an internal standard in a typical LC-MS/MS workflow. These parameters are critical for setting up a sensitive and specific multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

Table 1: Mass Spectrometric Parameters for Buctopamine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy 1 (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy 2 (eV) |

| Buctopamine | 290.2 | 121.1 | 25 | 163.1 | 15 |

| This compound | 299.2 | 121.1 | 25 | 172.1 | 15 |

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. Collision energies are instrument-dependent and may require optimization.

Table 2: Typical Chromatographic and Performance Data

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Typical Retention Time | 3.5 - 4.5 min (gradient dependent) |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg (matrix dependent) |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg (matrix dependent) |

Experimental Protocols

A generalized experimental protocol for the analysis of Buctopamine in animal tissue using this compound is provided below. This protocol should be optimized and validated for the specific matrix and instrumentation used.

Sample Preparation and Extraction

-

Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 100 ng/mL solution) to the sample.

-

Extraction:

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Homogenize for 1 minute using a high-speed homogenizer.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection: Transfer the supernatant to a clean tube.

Solid-Phase Extraction (SPE) Cleanup

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Sample Loading: Load the extracted supernatant onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 5 mL of 0.1% formic acid in water.

-

Wash the cartridge with 5 mL of methanol.

-

-

Elution: Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

-

LC Conditions:

-

Column: As specified in Table 2.

-

Mobile Phase: As specified in Table 2.

-

Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As specified in Table 1. Dwell times should be optimized for the number of co-eluting analytes.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

-

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: A typical workflow for the quantitative analysis of Buctopamine.

Caption: The logical relationship in isotope dilution mass spectrometry.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Buctopamine residues in complex matrices. Its use as an internal standard within an isotope dilution LC-MS/MS method provides a robust and reliable analytical workflow that can meet the stringent requirements of regulatory bodies for food safety and drug development. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists working in this field.

Synthesis and Isotopic Labeling of Buctopamine-d9: A Technical Guide

Introduction

Proposed Synthetic Pathway

The synthesis of Buctopamine-d9 can be envisioned through a multi-step process starting from a deuterated precursor. A plausible route involves the reductive amination of a deuterated ketone intermediate. This approach allows for the introduction of the deuterium (B1214612) labels early in the synthesis, ensuring high isotopic enrichment in the final product.

Experimental Workflow

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Phenyl-d5)-4-chlorobutan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add benzene-d6 (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring it onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-(phenyl-d5)-4-chlorobutan-1-one.

Step 2: Synthesis of 1-(Phenyl-d5)-4-azidobutan-1-one

-

To a solution of 1-(phenyl-d5)-4-chlorobutan-1-one (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(phenyl-d5)-4-azidobutan-1-one, which can be used in the next step without further purification.

Step 3: Synthesis of 4-Amino-1-(phenyl-d5)butan-1-ol

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of 1-(phenyl-d5)-4-azidobutan-1-one (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-1-(phenyl-d5)butan-1-ol.

Step 4: Synthesis of tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4

-

To a solution of 4-amino-1-(phenyl-d5)butan-1-ol (1.0 eq) and diisopropylethylamine (2.5 eq) in acetonitrile, add tert-butyl bromoacetate-d4 (1.2 eq).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: DCM/methanol) to give tert-butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4.

Step 5: Synthesis of this compound (Final Product)

-

Dissolve tert-butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield this compound as a TFA salt.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Isotopic Purity (%) | Chemical Purity (%) |

| 1 | Benzene-d6 (10 g) | 4-Chlorobutyryl chloride, AlCl₃ | 1-(Phenyl-d5)-4-chlorobutan-1-one | 21.8 | 17.4 | 80 | >99 (d5) | >98 |

| 2 | 1-(Phenyl-d5)-4-chlorobutan-1-one (17.4 g) | NaN₃ | 1-(Phenyl-d5)-4-azidobutan-1-one | 18.2 | 17.3 | 95 | >99 (d5) | >95 |

| 3 | 1-(Phenyl-d5)-4-azidobutan-1-one (17.3 g) | LiAlH₄ | 4-Amino-1-(phenyl-d5)butan-1-ol | 15.1 | 11.3 | 75 | >99 (d5) | >97 |

| 4 | 4-Amino-1-(phenyl-d5)butan-1-ol (11.3 g) | tert-Butyl bromoacetate-d4 | tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 | 20.1 | 15.1 | 75 | >99 (d9) | >98 |

| 5 | tert-Butyl 2-((4-hydroxy-4-(phenyl-d5)butyl)amino)acetate-d4 (15.1 g) | TFA | This compound | 12.3 | 9.8 | 80 | >99 (d9) | >99 |

This technical guide outlines a plausible and detailed synthetic route for this compound. The proposed multi-step synthesis with accompanying experimental protocols and hypothetical quantitative data serves as a valuable resource for researchers in drug development. The strategic introduction of deuterium labels is designed to achieve high isotopic enrichment, providing a crucial tool for in-depth metabolic and pharmacokinetic investigations. While this guide is based on established chemical principles, the lack of specific literature for this compound synthesis means that optimization of the proposed reaction conditions would be necessary in a practical laboratory setting.

Isotopic Enrichment of Buctopamine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of Buctopamine-d9. The document details a feasible synthetic pathway, experimental protocols, and expected quantitative data for the production of this deuterated standard. Furthermore, it elucidates the key signaling pathway associated with Buctopamine's mechanism of action.

Introduction to Isotopic Enrichment and this compound

Isotopic enrichment, the process of increasing the abundance of a specific isotope of an element in a substance, is a critical technique in pharmaceutical research and development. Deuterium-labeled compounds, such as this compound, serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry. The introduction of nine deuterium (B1214612) atoms into the Buctopamine structure provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled drug in complex biological matrices. The stability of the carbon-deuterium bond ensures minimal isotopic exchange, a crucial characteristic for a reliable internal standard.

Buctopamine is a phenylethanolamine that acts as a β-adrenergic receptor agonist. Its deuterated isotopologue, this compound, is essential for pharmacokinetic, metabolic, and toxicology studies, where it helps to mitigate matrix effects and variations in sample processing, leading to highly reliable data. The "-d9" designation typically signifies the replacement of nine hydrogen atoms with deuterium, most commonly on a tert-butyl group, a chemically stable position for isotopic labeling.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process that involves the preparation of a deuterated intermediate, tert-butyl-d9-amine (B122112), followed by its incorporation into the Buctopamine backbone. A plausible and efficient synthetic route is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butanol-d9

This protocol is adapted from a patented method for preparing deuterated tert-butyl alcohol.

-

Reaction Setup: To a 2000 mL three-necked flask equipped with a thermometer and a condenser, add 185 g of deuteromethyl magnesium iodide, 1000 mL of anhydrous tetrahydrofuran, and 8 g of anhydrous manganese chloride.

-

Addition of Deuterated Acetone: Cool the mixture to 10 ± 2 °C and slowly add 64 g of deuterated acetone dropwise.

-

Reaction: Maintain the reaction at 10 ± 2 °C for 4-6 hours.

-

Quenching: Quench the reaction by adding a heavy water solution containing deuterium chloride.

-

Purification: Separate the organic layer and purify by rectification to obtain highly enriched tert-butanol-d9.

Protocol 2: Synthesis of tert-Butyl-d9-amine

The conversion of tert-butanol-d9 to tert-butyl-d9-amine can be achieved through various established methods, such as the Ritter reaction followed by hydrolysis, or by conversion to tert-butyl-d9 chloride followed by amination. For the purpose of this guide, a general amination step is described.

-

Activation of Alcohol: Convert the tert-butanol-d9 into a better leaving group, for example, by reaction with a sulfonyl chloride.

-

Amination: React the activated intermediate with a suitable nitrogen source (e.g., ammonia (B1221849) or a protected amine) under appropriate conditions to yield tert-butyl-d9-amine.

-

Purification: Purify the resulting amine by distillation or chromatography.

Protocol 3: Synthesis of this compound

This protocol is based on a general method for synthesizing phenylethanolamines.

-

Nucleophilic Substitution: Dissolve 4-benzyloxy-α-bromoacetophenone in a suitable solvent (e.g., acetonitrile). Add tert-butyl-d9-amine and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction mixture at room temperature until completion.

-

Work-up and Extraction: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield α-(tert-butyl-d9-amino)-4-benzyloxyacetophenone.

-

Reduction of Ketone: Dissolve the product from the previous step in methanol. Cool the solution to 0 °C and add sodium borohydride (B1222165) portion-wise. Stir the reaction until the ketone is fully reduced.

-

Purification of Intermediate: Quench the reaction with water and extract the product with an organic solvent

Methodological & Application

Application Notes: Quantitative Analysis of Buctopamine in Animal Tissues using Buctopamine-d9 by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of buctopamine in animal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Buctopamine-d9, to ensure high accuracy and precision. The described methodology, encompassing sample homogenization, solid-phase extraction (SPE), and optimized LC-MS/MS parameters, is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of buctopamine in biological matrices.

Introduction

Buctopamine is a beta-adrenergic agonist that can promote lean muscle growth in animals. Its use is regulated, necessitating sensitive and specific analytical methods for monitoring its presence in animal-derived food products. This application note provides a detailed protocol for the extraction and quantification of buctopamine from animal tissues. The use of this compound as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Sample Preparation: Extraction from Animal Tissue

This protocol is designed for the extraction of buctopamine from 2 grams of animal tissue (e.g., muscle, liver).

Materials:

-

Homogenizer

-

Centrifuge and 50 mL centrifuge tubes

-

Vortex mixer

-

Extraction Solvent: Acetonitrile with 1% Formic Acid

-

This compound internal standard solution (1 µg/mL in methanol)

-

SPE cartridges (e.g., C18)

-

SPE manifold

-

Nitrogen evaporator

-

Reconstitution Solvent: 10% Acetonitrile in water with 0.1% Formic Acid

Procedure:

-

Weigh 2 g (± 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.

-

Spike the sample with 20 µL of the 1 µg/mL this compound internal standard solution.

-

Add 10 mL of Extraction Solvent to the tube.

-

Homogenize the sample for 1 minute.

-

Vortex for 30 seconds, then shake vigorously for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Decant the supernatant into a clean tube.

-

Condition an SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of Reconstitution Solvent.

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The specific MRM transitions for buctopamine and this compound should be optimized by infusing standard solutions of each compound into the mass spectrometer. The precursor ion (Q1) will correspond to the [M+H]+ of each analyte. The product ions (Q3) are determined by fragmentation of the precursor ion in the collision cell. Two transitions are typically monitored for each analyte for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Buctopamine | To be determined | To be determined | To be determined |

| This compound | To be determined | To be determined | To be determined |

Data Presentation

The following table summarizes the expected performance characteristics of this analytical method. These values are based on typical performance for similar beta-agonist analyses and should be confirmed during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.5 ng/g |

| Linearity (r²) | > 0.99 |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of buctopamine.

Buctopamine Signaling Pathway

Buctopamine, as a beta-adrenergic agonist, primarily exerts its effects through the beta-adrenergic signaling pathway.

Application Note: High-Throughput Analysis of Buctopamine in Biological Matrices

Abstract

This application note details a robust and sensitive method for the quantification of Buctopamine in biological matrices, such as plasma and urine. The protocol employs a straightforward Solid-Phase Extraction (SPE) procedure for sample cleanup and concentration, with the incorporation of Buctopamine-d9 as an internal standard to ensure accuracy and precision. This method is suitable for high-throughput screening and quantitative analysis in research, clinical, and forensic settings. The use of a deuterated internal standard is critical for correcting variations during sample preparation and potential matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Introduction

Buctopamine is a beta-adrenergic agonist that has been investigated for its potential therapeutic effects. Accurate and reliable quantification of Buctopamine in biological samples is essential for pharmacokinetic studies, drug monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results.[1][2]

This document provides a detailed protocol for the extraction of Buctopamine from biological matrices using solid-phase extraction, a technique known for its efficiency and ability to produce clean extracts.

Experimental Protocols

Materials and Reagents

-

Buctopamine and this compound reference standards

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Ammonium hydroxide

-

Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 with cation exchange)

-

Biological matrix (e.g., plasma, urine)

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Sample Preparation Workflow

Caption: Workflow for the Solid-Phase Extraction of Buctopamine.

Detailed Protocol

-

Sample Thawing and Spiking:

-

Thaw frozen biological samples (e.g., 1 mL of plasma or urine) at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Spike each sample with a known concentration of this compound internal standard solution.

-

-

Sample Pre-treatment:

-

Dilute the spiked sample with an equal volume of a suitable buffer to ensure proper binding to the SPE sorbent. For example, dilute 1:1 with a buffer at a pH that ensures Buctopamine is in the appropriate ionic state for retention.

-

Centrifuge the pre-treated samples to pellet any particulates that could clog the SPE cartridge.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the sorbent to dry out.

-

Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Follow with a wash of 2 mL of a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences.

-

-

Elution: Elute the Buctopamine and this compound from the cartridge using 2 mL of a suitable elution solvent (e.g., methanol containing 2% formic acid).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial.

-

Data Presentation

The following table summarizes the expected performance characteristics of this method based on validation studies of similar beta-agonists.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Recovery (%) | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Limit of Quantification (LOQ) | 1 ng/mL |

Signaling Pathways

While this application note focuses on sample preparation, it is important to understand the biological context of Buctopamine as a beta-adrenergic agonist. The following diagram illustrates the general signaling pathway for beta-adrenergic receptors.

Caption: General Beta-Adrenergic Signaling Pathway.

Conclusion

The described solid-phase extraction protocol, in conjunction with the use of this compound as an internal standard, provides a reliable and high-throughput method for the quantification of Buctopamine in biological matrices. This approach minimizes matrix effects and ensures data accuracy, making it a valuable tool for researchers, scientists, and drug development professionals. The use of a deuterated internal standard is a key component of a robust bioanalytical method.

References

Application Notes and Protocols for the Use of Buctopamine-d9 in Veterinary Drug Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Buctopamine-d9 as an internal standard in the quantitative analysis of buctopamine residues in animal-derived food products. The methodologies described herein are based on established practices for veterinary drug residue analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Buctopamine is a β-adrenergic agonist that can be used in animal husbandry to promote lean muscle growth. Regulatory bodies in many countries have established maximum residue limits (MRLs) for buctopamine in edible tissues to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. The use of a stable isotope-labeled internal standard, such as this compound, is a key component of a robust quantitative method, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Principle

The analytical workflow involves the extraction of buctopamine and the added this compound internal standard from the tissue matrix. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analyte. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

-

Homogenized animal tissue (e.g., liver, muscle)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

β-glucuronidase/arylsulfatase enzyme solution

-

SPE cartridges (e.g., Mixed-mode Cation Exchange)

-

Methanol (MeOH)

-

Ammonium hydroxide

-

Water (LC-MS grade)

-

Centrifuge and centrifuge tubes (50 mL)

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Weigh 2-5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 10 mL of ammonium acetate buffer (pH 5.2).

-

Add 100 µL of β-glucuronidase/arylsulfatase solution, vortex, and incubate at 37°C for 2-4 hours to hydrolyze conjugated

Application Note: Development of a Robust Calibration Curve for Buctopamine Quantification Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis.

Introduction Buctopamine is a β2-adrenergic agonist that has been identified as an adulterant in animal feed to promote lean muscle growth.[1] Regulatory bodies worldwide necessitate sensitive and accurate methods for its detection and quantification in various matrices, including animal tissues and feed.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as Buctopamine-d9, is critical for achieving high-quality quantitative data. This method, known as isotope dilution mass spectrometry, corrects for variations during sample preparation, instrument injection, and matrix-induced signal suppression or enhancement.[3][4] The deuterated standard (this compound) is chemically identical to the analyte (Buctopamine) and thus exhibits nearly identical behavior during extraction and chromatographic separation, ensuring the highest degree of accuracy and precision.[5][6]

This application note provides a detailed protocol for the development of a calibration curve for the quantification of Buctopamine using this compound as an internal standard.

Principle of the Internal Standard Method

The internal standard method involves adding a known, constant amount of a distinct compound (the internal standard) to every sample, calibrator, and quality control.[6] For LC-MS/MS, the ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound.

Key advantages include:

-

Correction for Sample Loss: The analyte and internal standard are lost in the same proportion during sample preparation and extraction.

-

Compensation for Matrix Effects: Both compounds co-elute and experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[4][5]

-

Correction for Instrument Variability: It accounts for minor fluctuations in injection volume and detector response.[4]

The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[5][7] This ratio normalization provides a highly robust and reliable quantification method.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Buctopamine Primary Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Buctopamine reference standard.

-

Dissolve in 10 mL of methanol (B129727) in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store at -20°C.

-

-

Buctopamine Working Stock Solution (10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

-

Bring to volume with 50:50 methanol/water.

-

This solution will be used for creating calibration standards.

-

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol.

-

-

This compound IS Spiking Solution (100 ng/mL):

-

Perform a serial dilution of the IS Stock Solution in 50:50 methanol/water to achieve a final concentration that yields a robust and stable signal in the mass spectrometer. A concentration of 100 ng/mL is a typical starting point. This solution will be added to all samples.

-

Protocol 2: Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking a blank matrix (e.g., plasma, tissue homogenate) with the Buctopamine Working Stock Solution.

-

Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1 to Cal 8).

-

Add the appropriate volume of the 10 µg/mL Buctopamine Working Stock Solution to each tube as detailed in Table 1.

-

Add blank matrix to bring the total volume to 100 µL in each tube.

-

Add a constant volume (e.g., 10 µL) of the 100 ng/mL this compound IS Spiking Solution to every tube (except the double blank).[5][7]

-

Vortex each tube briefly. The standards are now ready for extraction.

Table 1: Preparation of Calibration Curve Standards

| Standard ID | Buctopamine Working Stock (10 µg/mL) Volume (µL) | Blank Matrix Volume (µL) | Final Concentration (ng/mL) |

|---|---|---|---|

| Double Blank | 0 | 100 | 0 |

| Blank (zero) | 0 | 100 | 0 |

| Cal 1 | 0.5 | 99.5 | 0.5 |

| Cal 2 | 1 | 99 | 1.0 |

| Cal 3 | 5 | 95 | 5.0 |

| Cal 4 | 10 | 90 | 10.0 |

| Cal 5 | 25 | 75 | 25.0 |

| Cal 6 | 50 | 50 | 50.0 |

| Cal 7 | 100 | 0 | 100.0 |

| Cal 8 | 200 | (from 10x stock) | 200.0 |

Note: A constant volume of Internal Standard Spiking Solution is added to all standards except the "Double Blank".

Protocol 3: Sample Preparation (Protein Precipitation)

This protocol is a general example for biological fluids like plasma or serum.[5]

-

To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add the pre-determined volume of the IS Spiking Solution (e.g., 10 µL).

-

Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.[7]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Transfer the final extract to autosampler vials for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 250°C |

| Buctopamine MRM | Q1: [M+H]+ → Q3: [fragment ion]+ (e.g., 292.2 → 107.1) |

| This compound MRM | Q1: [M+H]+ → Q3: [fragment ion]+ (e.g., 301.2 → 116.1) |

Note: MRM transitions must be empirically determined on the specific mass spectrometer.

Protocol 5: Data Processing and Calibration Curve Construction

-

Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions for both Buctopamine and this compound in all samples.[5]

-

Ratio Calculation: Calculate the peak area ratio (Buctopamine Area / this compound Area) for each calibration standard.[7]

-

Curve Generation: Plot the Peak Area Ratio (y-axis) against the known concentration of Buctopamine (x-axis).

-

Linear Regression: Perform a linear regression analysis on the plotted points. A weighting factor, typically 1/x or 1/x², is often applied to ensure better accuracy at the lower end of the calibration range.[5]

-

Concentration Determination: Use the resulting regression equation (y = mx + c) to calculate the concentration of Buctopamine in unknown samples based on their measured peak area ratios.

Data Presentation

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Buctopamine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 5,150 | 1,015,000 | 0.0051 |

| 1.0 | 10,300 | 1,021,000 | 0.0101 |

| 5.0 | 52,100 | 1,030,000 | 0.0506 |

| 10.0 | 105,000 | 1,025,000 | 0.1024 |

| 25.0 | 258,000 | 1,010,000 | 0.2554 |

| 50.0 | 512,000 | 1,018,000 | 0.5030 |

| 100.0 | 1,035,000 | 1,020,000 | 1.0147 |

| 200.0 | 2,090,000 | 1,032,000 | 2.0252 |

Table 4: Calibration Curve Performance Summary

| Parameter | Value |

|---|---|

| Linear Range | 0.5 - 200.0 ng/mL |

| Regression Equation | y = 0.0101x + 0.0002 |

| Weighting | 1/x |

| Correlation Coefficient (r²) | > 0.998 |

Visualizations

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logic of correcting for experimental variability with an internal standard.

References

- 1. Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]

- 5. benchchem.com [benchchem.com]

- 6. Internal standard - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Application Note: Analysis of Buctopamine-d9 by Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buctopamine is a beta-adrenergic agonist used to increase lean muscle mass in livestock. For quantitative analysis of Buctopamine in various matrices, a stable isotope-labeled internal standard, such as Buctopamine-d9, is crucial for accurate and precise measurements, typically by liquid chromatography-mass spectrometry (LC-MS). This application note provides a recommended liquid chromatography method for the separation of this compound, based on established methods for the structurally similar compound, Ractopamine (B1197949).

Quantitative Data Summary

The following table summarizes a recommended set of liquid chromatography conditions for the analysis of this compound. These conditions are based on methods developed for the related compound Ractopamine and should provide a good starting point for method development and validation.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., Kromasil C18) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Mass Spectrometer (for quantification) or UV Detector (for preliminary work) |

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using the recommended liquid chromatography conditions.

1. Materials and Reagents

-

This compound standard

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Methanol (B129727) (for standard preparation)

-

Sample vials

2. Standard Solution Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare working standard solutions at desired concentrations by serial dilution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3. LC System Preparation

-

Set up the HPLC or UHPLC system with the C18 column.

-

Prepare the mobile phases:

-

Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

-

Purge the system with each mobile phase to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 0.4 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Set the column oven temperature to 40 °C.

4. Chromatographic Analysis

-

Inject 5 µL of the standard solution or sample.

-

Run the gradient program as follows:

-

0-1 min: 5% B

-

1-8 min: Gradient from 5% B to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and re-equilibrate.

-

-

Monitor the elution of this compound using a mass spectrometer or a UV detector. If using a UV detector, a wavelength of 284 nm can be considered based on methods for similar compounds.[1]

5. Data Analysis

-

Identify the peak corresponding to this compound based on its retention time.

-

For quantitative analysis using an internal standard method, the peak area of this compound will be used to normalize the peak area of the target analyte (Buctopamine).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using liquid chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Parameters for Buctopamine-d9

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buctopamine-d9 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Buctopamine and this compound?

A1: The optimal Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of Buctopamine and this compound into the mass spectrometer. However, based on data from the closely related compound Ractopamine and its deuterated internal standard, the following transitions can be used as a starting point for method development. Buctopamine and Ractopamine are isomers, and their fragmentation patterns are expected to be very similar.

Table 1: Suggested Starting MRM Transitions for Buctopamine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |

| Buctopamine | 302.2 | 284.2 | [M+H-H₂O]⁺ |

| 164.2 | [M+H-C₈H₁₀O₂]⁺ | ||

| 121.2 | [C₈H₉O]⁺ | ||

| This compound | 311.2 | 293.2 | [M+H-H₂O]⁺ |

| 173.2 | [M+H-C₈H₁₀O₂]⁺ (assuming deuteration on the butyl chain) | ||

| 121.2 | [C₈H₉O]⁺ (assuming no deuteration on this fragment) |

Note: The exact m/z of the this compound fragments will depend on the location of the deuterium (B1214612) labels.

Q2: I am observing a poor signal for this compound. What are the possible causes and solutions?

A2: Poor signal intensity for the internal standard can compromise the accuracy of your quantitative analysis. Here are some common causes and troubleshooting steps:

-

Suboptimal Ionization Parameters: The electrospray ionization (ESI) source parameters may not be optimized for this compound.

-

Solution: Infuse a standard solution of this compound and optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

-

-

In-source Fragmentation: Buctopamine, as a beta-adrenergic agonist, can be susceptible to in-source fragmentation, where the molecule fragments in the ion source before entering the mass analyzer.[1] This can lead to a decreased abundance of the intended precursor ion.

-

Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.

-

-

Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of analytes with acidic or basic functional groups. Buctopamine has phenolic hydroxyl groups and a secondary amine, with an estimated pKa around 9-10 for the amine.

-

Solution: For positive ion mode, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation of the secondary amine, enhancing signal intensity.

-

-

Matrix Effects: Components of the sample matrix can suppress the ionization of this compound.

-

Solution: Improve sample preparation to remove interfering matrix components. You can also assess matrix effects by comparing the signal of the internal standard in a neat solution versus a post-extraction spiked matrix sample.

-

Q3: My Buctopamine and this compound peaks are separating chromatographically. Why is this happening and how can I fix it?

A3: Chromatographic separation of an analyte and its deuterated internal standard is a known phenomenon that can lead to inaccurate quantification due to differential matrix effects.

-

Cause: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time on the analytical column.

-

Solution:

-

Optimize Chromatography: Adjust the gradient profile or mobile phase composition to achieve co-elution.

-

Use a Shorter Column: A shorter column with a faster gradient may reduce the observed separation.

-

Consider the Deuteration Site: If possible, use an internal standard where the deuterium labels are on a part of the molecule that does not significantly interact with the stationary phase.

-

Troubleshooting Guides

Issue 1: High Background Noise or Interferences

High background noise can negatively impact the signal-to-noise ratio and the limit of detection.

Table 2: Troubleshooting High Background Noise

| Potential Cause | Troubleshooting Steps |

| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |

| Dirty Ion Source | Clean the ion source components, including the capillary, skimmer, and lens. |

| Matrix Interferences | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). |

| Co-eluting Contaminants | Optimize the chromatographic method to separate the analytes from interfering compounds. |

Issue 2: Inconsistent or Irreproducible Results

Lack of reproducibility can stem from various factors throughout the analytical workflow.

Table 3: Troubleshooting Irreproducible Results

| Potential Cause | Troubleshooting Steps |

| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps. Use automated liquid handlers if available. |

| Variable Injection Volume | Check the autosampler for proper function and ensure there are no air bubbles in the syringe. |

| Fluctuating Instrument Performance | Perform regular system suitability tests to monitor instrument performance. Check for leaks in the LC system. |

| Degradation of Analyte or Internal Standard | Prepare fresh stock and working solutions. Investigate the stability of the compounds in the sample matrix and autosampler. |

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

-

Prepare Standard Solutions: Prepare individual solutions of Buctopamine and this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 µg/mL.

-

Direct Infusion: Infuse each solution separately into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Optimize Precursor Ion: In full scan mode, identify the [M+H]⁺ ion for both compounds.

-

Optimize Product Ions: Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.

-

Optimize Collision Energy: For each MRM transition, vary the collision energy to find the value that produces the maximum product ion intensity.

-

Optimize Fragmentor/Cone Voltage: Adjust the fragmentor or cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

References

Technical Support Center: Troubleshooting Poor Peak Shape of Buctopamine-d9

Welcome to the Technical Support Center for Buctopamine-d9 analysis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during liquid chromatography-mass spectrometry (LC-MS) experiments that can lead to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common types of poor peak shape observed for this compound?

The most prevalent peak shape issues for basic compounds like this compound are peak tailing, peak fronting, and split peaks. These distortions from the ideal symmetrical Gaussian shape can compromise the accuracy of integration, reduce resolution between analytes, and negatively impact overall data quality.

Q2: Why is good peak shape particularly important for deuterated standards like this compound?

For quantitative analyses using an internal standard method, it is crucial that the deuterated standard (this compound) and the native analyte (Buctopamine) have symmetrical and, ideally, co-eluting peaks. Poor peak shape can lead to inaccurate and imprecise quantification due to differential responses to matrix effects and integration errors.[1] While deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, significant peak shape distortion can exacerbate this separation and lead to unreliable results.[2]

Q3: What are the key chemical properties of Buctopamine that influence its chromatographic behavior?

Buctopamine is a basic compound containing secondary amine and phenolic hydroxyl groups. Its behavior in reversed-phase chromatography is highly dependent on the mobile phase pH due to the ionization of these functional groups. Understanding its pKa (predicted to be around 9-10 for the amine group) and logP is crucial for method development.

| Property | Predicted Value | Significance in LC-MS |

| pKa | ~9-10 (amine) | Dictates the ionization state of the molecule at a given pH. To ensure a single ionic form and minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa. |

| logP | ~2.5 - 3.0 | Indicates its relative hydrophobicity. This value helps in selecting the appropriate starting mobile phase composition and gradient profile in reversed-phase chromatography. |

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing, characterized by an asymmetric peak with a drawn-out latter half, is a frequent challenge when analyzing basic compounds like this compound.

Root Causes and Solutions:

| Cause | Solution | Experimental Protocol |

| Secondary Interactions with Silanols | The positively charged amine group of this compound can interact with negatively charged residual silanol (B1196071) groups on silica-based C18 columns. This secondary interaction leads to peak tailing. To mitigate this, use a mobile phase with a low pH to protonate the silanols, or add a competitive base. | Mobile Phase pH Adjustment: Prepare a mobile phase with an acidic modifier. Start with 0.1% formic acid in both the aqueous and organic phases. If tailing persists, consider using a buffer like 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid to maintain a consistent low pH. |

| Column Choice | Not all C18 columns are suitable for basic compounds. Columns that are not well end-capped will have more accessible silanol groups. | Column Selection: Employ a modern, high-purity, end-capped C18 column or a column with a stationary phase designed for polar and basic compounds (e.g., embedded polar group). |

| Metal Contamination | Trace metals in the sample, mobile phase, or from the LC system components can chelate with this compound, causing tailing. | System and Sample Cleanliness: Use high-purity solvents and reagents. If metal contamination is suspected, passivating the LC system with a chelating agent may be necessary. Ensure sample extracts are clean. |

| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. | Dilution Series: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If peak shape improves with dilution, the original sample was overloaded. |

Troubleshooting Workflow for Peak Tailing

Issue 2: Peak Fronting

Peak fronting, where the initial part of the peak is broader than the latter part, is less common for basic compounds but can indicate specific problems.

Root Causes and Solutions:

| Cause | Solution | Experimental Protocol |

| Sample Overload | Injecting a sample concentration that is too high can lead to saturation of the stationary phase, causing some molecules to elute earlier. | Dilution Series: As with peak tailing, perform a dilution series of the sample to see if the peak shape improves at lower concentrations. |

| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a broad front. | Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |

| Column Collapse | A void at the head of the column, which can be caused by operating at a high pH or pressure shocks, can lead to a distorted flow path and peak fronting. | Column Inspection and Replacement: If column collapse is suspected, reversing and flushing the column (if permitted by the manufacturer) may sometimes help. However, replacement of the column is often necessary. |

Troubleshooting Workflow for Peak Fronting

Issue 3: Split Peaks

Split or shouldered peaks suggest that the analyte is experiencing two different retention pathways through the column.

Root Causes and Solutions:

| Cause | Solution | Experimental Protocol |

| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column, creating an uneven flow path. | Column Flushing and In-line Filter: Reverse flush the column (if the manufacturer allows). To prevent future issues, filter all samples and mobile phases, and consider using an in-line filter before the analytical column. |

| Column Void | A void or channel in the column packing can cause the sample band to split as it enters the column. | Column Replacement: A column with a significant void typically needs to be replaced. |

| Sample Solvent Effect | Injecting a sample in a solvent that is not miscible with the mobile phase or is too strong can cause the analyte to precipitate or behave erratically upon injection. | Solvent Optimization: Ensure the sample solvent is miscible with the mobile phase and is of similar or weaker strength than the initial mobile phase. |

| Co-elution with an Isomer or Impurity | A shoulder on the main peak may indicate the presence of a closely eluting compound. | Method Optimization: Adjust the gradient slope (make it shallower) to improve separation. Alternatively, try a column with a different selectivity (e.g., a phenyl-hexyl phase). |

Experimental Protocols

General LC-MS/MS Method for Beta-Agonist Analysis

This protocol is a starting point for the analysis of this compound and can be optimized as needed.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Transitions: The specific precursor and product ions for this compound would need to be determined by infusion. Based on the structure of Buctopamine, the precursor ion would be [M+H]+. Fragmentation would likely occur at the benzylic position and around the amine group.

Sample Preparation from Biological Matrices (e.g., Urine)

This protocol is a general procedure for the extraction of beta-agonists from urine.

-

To 1 mL of urine, add an appropriate amount of this compound internal standard.

-

Add 1 mL of acetate (B1210297) buffer (pH 5.2) and an aliquot of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

-

Incubate the mixture at 37 °C for at least 4 hours or overnight.

-

Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed sample.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the analytes with a solution of 5% ammonium hydroxide (B78521) in methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

By systematically addressing these common issues, researchers can improve the peak shape of this compound, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Purity Assessment of Buctopamine-d9 Standard

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a Buctopamine-d9 standard. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key aspects of purity assessment for a this compound standard?

A1: The purity assessment of a this compound standard involves two critical components:

-

Chemical Purity: This determines the percentage of the this compound compound present relative to any non-isotopically labeled impurities. These impurities can be starting materials, byproducts from the synthesis, or degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for assessing chemical purity.[1][2]

-

Isotopic Purity (Isotopic Enrichment): This measures the percentage of the Buctopamine molecule that is deuterated to the desired level (d9) relative to molecules with fewer deuterium (B1214612) atoms (d0 to d8). This is crucial for applications where this compound is used as an internal standard in quantitative mass spectrometry.[3][4] Mass Spectrometry (MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for determining isotopic purity.

Q2: Why is it important to assess both chemical and isotopic purity?

A2: Both chemical and isotopic purity are vital for the accurate and reliable use of a this compound standard, especially in quantitative analyses.

-

Chemical impurities can interfere with the analytical method, leading to inaccurate quantification of the target analyte.

-

Low isotopic purity means a higher proportion of unlabeled or partially labeled molecules. The presence of the unlabeled (d0) form of Buctopamine in the d9 standard can lead to an overestimation of the analyte concentration in a sample when used as an internal standard in isotope dilution mass spectrometry.

Q3: What are the common potential impurities in a Buctopamine standard?

A3: Based on the synthesis of the analogous compound Ractopamine, potential process-related impurities for Buctopamine could include:

-

Deoxy-buctopamine: Formed during a hydrogenation step in the synthesis.

-

O-methyl-buctopamine: Can be formed in the presence of methanol (B129727) under acidic conditions.

-

Unreacted starting materials or reagents from the synthesis process.

Troubleshooting Guides

HPLC-UV Analysis for Chemical Purity

Issue: Poor peak shape or resolution.

| Possible Cause | Troubleshooting Step |

| Inappropriate mobile phase composition | Optimize the mobile phase by adjusting the solvent ratio or pH. For compounds like Buctopamine, a reversed-phase method with a C18 column is common. |

| Column degradation | Flush the column with a strong solvent or replace it if it's old or has been used extensively. |

| Sample overload | Reduce the injection volume or the concentration of the sample. |

Issue: Unexpected peaks in the chromatogram.

| Possible Cause | Troubleshooting Step |

| Contamination | Ensure all solvents, vials, and equipment are clean. Run a blank injection to check for system contamination. |

| Presence of impurities | Identify the unexpected peaks by comparing the retention times with known potential impurities or by using a mass spectrometer detector (LC-MS). |

| Sample degradation | Prepare fresh samples and store them properly (e.g., at low temperatures and protected from light). |

LC-MS Analysis for Isotopic Purity

Issue: Inaccurate isotopic purity calculation.

| Possible Cause | Troubleshooting Step |

| Poor instrument resolution | Use a high-resolution mass spectrometer (HR-MS) to accurately resolve the isotopic peaks of the different deuterated forms of Buctopamine. |

| In-source fragmentation or H/D exchange | Optimize the ion source parameters (e.g., temperature, voltages) to minimize fragmentation and the potential for hydrogen-deuterium exchange. Infuse the standard directly to assess its stability in the ion source. |

| Co-eluting interferences | Optimize the chromatographic separation to ensure that no other compounds are co-eluting with the this compound peak. |

Issue: Signal from unlabeled analyte (d0) detected in the this compound standard.

| Possible Cause | Troubleshooting Step |

| Low isotopic enrichment of the standard | Verify the isotopic purity specified in the Certificate of Analysis. If the purity is insufficient for the application, a new, higher-purity standard may be required. |

| Cross-contribution from a high concentration analyte sample | In a quantitative assay, assess the contribution of the unlabeled analyte to the signal of the deuterated internal standard by analyzing a sample containing the unlabeled analyte at its upper limit of quantification without the internal standard. |

Quantitative NMR (qNMR) for Purity Assessment

Issue: Inaccurate quantification of purity.

| Possible Cause | Troubleshooting Step |

| Incorrectly weighed standard or sample | Use a calibrated microbalance and ensure accurate weighing of both the internal standard and the this compound sample. |

| Overlapping signals | Select an internal standard with signals that do not overlap with the signals of this compound. Choose specific, well-resolved signals of both the analyte and the internal standard for integration. |

| Improper relaxation delay | Set a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of all relevant nuclei for accurate integration. |

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of the this compound standard by separating it from potential non-deuterated impurities.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of about 0.1 mg/mL.

-

-

HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at the wavelength of maximum absorbance for Buctopamine (e.g., around 280 nm).

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the chemical purity as the percentage of the area of the main this compound peak relative to the total area of all peaks.

Chemical Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Protocol 2: Assessment of Isotopic Purity by LC-MS

Objective: To determine the isotopic enrichment of the this compound standard.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in a solvent compatible with LC-MS analysis (e.g., methanol/water mixture).

-

-

LC-MS Analysis:

-

LC System: An HPLC or UHPLC system.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan mode to observe the isotopic distribution.

-

-

Data Analysis:

-

Acquire the mass spectrum of the this compound standard.

-

Identify the peaks corresponding to the different isotopologues (d0 to d9).

-

Calculate the isotopic purity by comparing the intensity of the d9 peak to the sum of the intensities of all isotopologue peaks.

Isotopic Purity (%) = (Intensity of d9 Peak / Sum of Intensities of d0 to d9 Peaks) x 100

-

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the this compound standard using an internal standard of known purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

-

NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard 1H NMR experiment.

-

Parameters: Ensure quantitative parameters are set, including a long relaxation delay (e.g., 30-60 seconds) and a 90° pulse angle.

-

-

Data Analysis:

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (Isample / Istd) x (Nstd / Nsample) x (MWsample / MWstd) x (Wstd / Wsample) x Pstd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the standard

-

sample refers to this compound and std refers to the internal standard.

-

Data Presentation

Table 1: Summary of Purity Assessment Results for this compound Standard (Example)

| Analytical Method | Parameter Assessed | Result | Acceptance Criteria |

| HPLC-UV | Chemical Purity | 99.5% | ≥ 98.0% |

| LC-MS | Isotopic Purity (d9) | 99.2% | ≥ 99.0% |

| qNMR | Absolute Purity | 99.3% | ≥ 98.0% |

Visualizations

Caption: Workflow for the comprehensive purity assessment of a this compound standard.

Caption: Troubleshooting logic for common issues in purity analysis.

References

Technical Support Center: Buctopamine-d9 Analysis

Welcome to the technical support center for Buctopamine-d9 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical testing?

This compound is a deuterated form of Buctopamine, a beta-adrenergic agonist. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an internal standard. Due to its similar chemical and physical properties to the non-deuterated analyte (Buctopamine), it co-elutes and experiences similar matrix effects and ionization suppression. This allows for more accurate and precise quantification of Buctopamine in complex matrices.

Q2: What are the most common sources of interference in this compound analysis?

The most prevalent interferences in the LC-MS/MS analysis of this compound include:

-

Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can co-elute with this compound and interfere with its ionization, leading to either suppression or enhancement of the signal. Phospholipids are a significant cause of matrix effects, especially in tissue samples like liver.[1][2]

-

Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its fragments can be mistakenly detected, leading to inaccurate results.

-

Cross-talk from Unlabeled Buctopamine: In samples with high concentrations of unlabeled Buctopamine, the isotopic contribution from the natural abundance of heavy isotopes in the unlabeled compound can potentially interfere with the signal of the deuterated internal standard.

-

Contamination: Contamination from various sources such as laboratory glassware, solvents, or previous samples can introduce interfering peaks or elevate the background noise.[3]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Column Overload | 1. Reduce the injection volume. 2. Dilute the sample. 3. Ensure the sample concentration is within the linear range of the method. |

| Contamination of the Column or Guard Column | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column. 3. As a last resort, replace the analytical column.[4] |

| Inappropriate Injection Solvent | 1. The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing. |

| Secondary Interactions with the Column | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 2. Consider a different column chemistry that is less prone to secondary interactions with your analyte. |

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Contaminated Mobile Phase or Solvents | 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily.[3] |

| Dirty Ion Source | 1. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. A dirty ion source can lead to inconsistent ionization. |

| Matrix Effects | 1. Improve sample preparation to remove more matrix components (see Experimental Protocols section). 2. Optimize chromatographic separation to better resolve the analyte from interfering matrix components. |

| Leaks in the LC System | 1. Check for any leaks in the pump, autosampler, and column connections. Leaks can introduce air and cause pressure fluctuations, leading to baseline noise. |

Issue 3: Inaccurate Quantification (High Variability or Bias)

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Matrix Effects (Ion Suppression or Enhancement) | 1. Mitigation: The primary role of this compound is to compensate for these effects. Ensure it is added to all standards, quality controls, and samples at a consistent concentration. 2. Reduction: Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is often effective. |